benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl (1R,4S)-6-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action for benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate: Similar structure but with different functional groups.
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: Another bicyclic compound with a different ring system.
Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate: A larger bicyclic compound with additional ring members.
Uniqueness
Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom within the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
LYGRBXMEVAZBQH-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CC(=O)C1N(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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